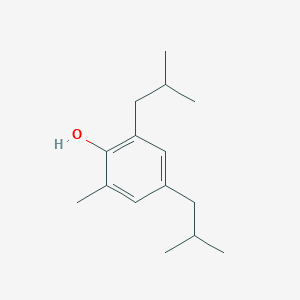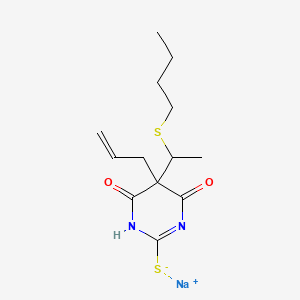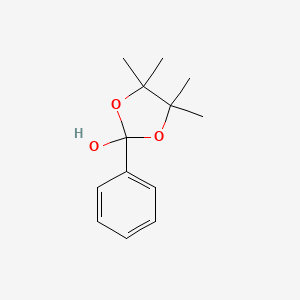
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol is an organic compound known for its unique structure and properties. It is a derivative of dioxolane, featuring a phenyl group and four methyl groups attached to the dioxolane ring. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol typically involves the reaction of pinacol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium, which facilitates the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains a boron atom instead of a phenyl group.
Phenylboronic acid pinacol ester: Another related compound with a boronic ester functional group.
Vinylboronic acid pinacol ester: Contains a vinyl group instead of a phenyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolan-2-ol is unique due to its specific combination of a phenyl group and a dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and research .
Properties
CAS No. |
71322-47-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolan-2-ol |
InChI |
InChI=1S/C13H18O3/c1-11(2)12(3,4)16-13(14,15-11)10-8-6-5-7-9-10/h5-9,14H,1-4H3 |
InChI Key |
DETIKTOBIURZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)(C2=CC=CC=C2)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


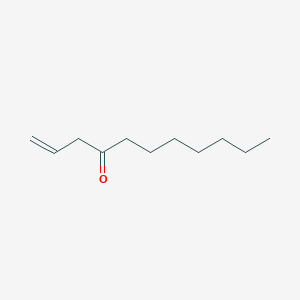
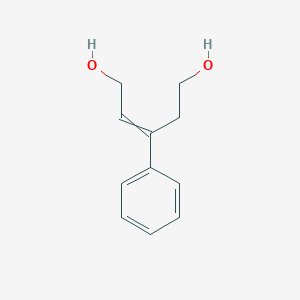
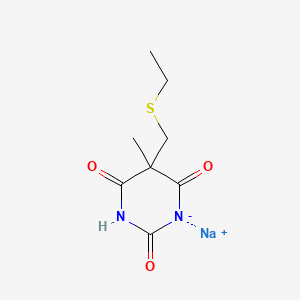
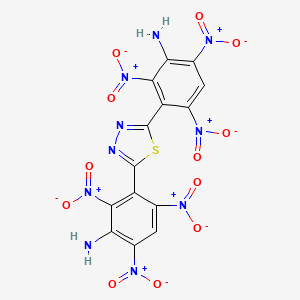
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)

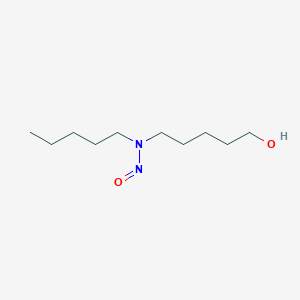

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
